molecular formula C10H13ClS B13189124 1-(Chloromethyl)-2-(propylsulfanyl)benzene

1-(Chloromethyl)-2-(propylsulfanyl)benzene

Cat. No.: B13189124
M. Wt: 200.73 g/mol
InChI Key: SZJDFLYYPUXLFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Chloromethyl)-2-(propylsulfanyl)benzene is an organic compound featuring a benzene ring substituted with a chloromethyl group and a propylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-2-(propylsulfanyl)benzene can be synthesized through several methods. One common approach involves the chloromethylation of 2-(propylsulfanyl)benzene. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds under mild conditions, yielding the desired product with good efficiency.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions allows for large-scale production while minimizing by-products and waste.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-2-(propylsulfanyl)benzene involves its reactivity towards nucleophiles and oxidizing agents. The chloromethyl group acts as an electrophile, readily undergoing substitution reactions. The propylsulfanyl group can be oxidized, affecting the compound’s overall reactivity and properties .

Comparison with Similar Compounds

  • 1-(Chloromethyl)-2-(methylsulfanyl)benzene
  • 1-(Chloromethyl)-2-(ethylsulfanyl)benzene
  • 1-(Chloromethyl)-2-(butylsulfanyl)benzene

Comparison: 1-(Chloromethyl)-2-(propylsulfanyl)benzene is unique due to the specific length and properties of the propylsulfanyl group. This affects its reactivity and the types of reactions it can undergo compared to its analogs with different alkyl chain lengths .

Properties

Molecular Formula

C10H13ClS

Molecular Weight

200.73 g/mol

IUPAC Name

1-(chloromethyl)-2-propylsulfanylbenzene

InChI

InChI=1S/C10H13ClS/c1-2-7-12-10-6-4-3-5-9(10)8-11/h3-6H,2,7-8H2,1H3

InChI Key

SZJDFLYYPUXLFK-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=CC=CC=C1CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.